SR9243

Description

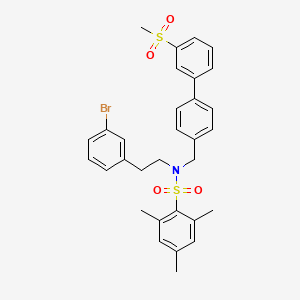

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR9243: A Targeted Approach to Disrupting Cancer Cell Metabolism

An In-depth Technical Guide on the Mechanism of Action of SR9243 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, potent, and selective small molecule that acts as a Liver X Receptor (LXR) inverse agonist. In cancer cells, this compound disrupts two fundamental metabolic processes that fuel rapid proliferation and survival: the Warburg effect (aerobic glycolysis) and de novo lipogenesis. By repressing the transcriptional activity of LXRs, this compound downregulates the expression of key genes involved in both pathways, leading to a cascade of anti-tumor effects, including the induction of apoptosis and inhibition of tumor growth. Notably, this compound exhibits a favorable safety profile, showing selectivity for cancer cells while sparing non-malignant cells and tissues from toxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on signaling pathways, and preclinical efficacy, supported by quantitative data and experimental methodologies.

Introduction

Cancer cells undergo profound metabolic reprogramming to sustain their high rates of proliferation and resist cellular stress. Two prominent metabolic hallmarks of cancer are the Warburg effect, characterized by elevated aerobic glycolysis, and a heightened dependency on de novo lipogenesis for the synthesis of fatty acids.[1] The Liver X Receptors (LXRs), members of the nuclear receptor superfamily, have emerged as key regulators of these metabolic pathways.[1] this compound was designed as a potent LXR inverse agonist to therapeutically exploit this metabolic vulnerability in cancer cells.[1] This document elucidates the core mechanism by which this compound exerts its anti-cancer effects.

Core Mechanism of Action: LXR Inverse Agonism

This compound functions as a high-affinity inverse agonist of both LXRα and LXRβ isoforms.[2][3] Unlike LXR agonists which activate the receptor, this compound stabilizes the interaction between the LXR and its corepressor proteins. This action actively represses the transcription of LXR target genes. This inverse agonism is highly selective for LXRs over other nuclear receptors.

Impact on Cancer Cell Metabolism

The primary anti-cancer activity of this compound stems from its ability to simultaneously inhibit glycolysis and lipogenesis by downregulating the expression of LXR-regulated genes.

Inhibition of the Warburg Effect (Aerobic Glycolysis)

This compound significantly curtails the Warburg effect in cancer cells by reducing the expression of key glycolytic enzymes that are direct LXR targets. This leads to a substantial decrease in glycolytic flux, as evidenced by reduced intracellular levels of hexose phosphates, pyruvate, and lactate. The effect of this compound on lactate and pyruvate levels is comparable to that of the potent hexokinase inhibitor 2-deoxyglucose.

Suppression of De Novo Lipogenesis

This compound potently suppresses de novo lipogenesis by repressing the expression of critical lipogenic genes directly regulated by LXR. This disruption of lipid synthesis is a key driver of this compound-mediated cancer cell death, as the depletion of intracellular lipids induces apoptosis. Supplementation with fatty acids such as oleate, stearate, and palmitate can rescue cancer cells from this compound-induced death, highlighting the critical role of lipogenesis inhibition in its mechanism.

Downstream Cellular Effects

The metabolic disruption induced by this compound culminates in several anti-tumor cellular responses.

Induction of Apoptosis

By crippling essential metabolic pathways, this compound effectively starves cancer cells of the energy and building blocks required for survival, leading to the induction of apoptosis. This apoptotic response is observed across a range of cancer cell types.

Selective Cytotoxicity

A significant advantage of this compound is its selective cytotoxicity towards cancer cells, while exhibiting minimal to no toxicity in non-malignant cells. This selectivity is likely due to the heightened metabolic dependence of cancer cells on the pathways targeted by this compound.

In Vivo Tumor Growth Inhibition

In preclinical xenograft models of various cancers, including colon and prostate, this compound has demonstrated potent anti-tumor activity, significantly reducing tumor growth in a dose-dependent manner. Importantly, this tumor growth inhibition is achieved without inducing common toxic side effects such as weight loss, hepatotoxicity, or systemic inflammation.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate | ~15-104 |

| DU-145 | Prostate | ~15-104 |

| SW620 | Colorectal | ~15-104 |

| HT29 | Colorectal | ~15-104 |

| HOP-62 | Lung | ~15-104 |

| NCI-H23 | Lung | ~15-104 |

Data sourced from MedchemExpress.

Table 2: Effect of this compound on Glycolytic and Lipogenic Gene Expression

| Gene | Pathway | Effect |

| GCK1 | Glycolysis | Repression |

| PFK1 | Glycolysis | Repression |

| PFK2 | Glycolysis | Repression |

| FASN | Lipogenesis | Repression |

| SREBP-1c | Lipogenesis | Repression |

| SCD1 | Lipogenesis | Repression |

Data compiled from studies demonstrating this compound's mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., PC3, DU-145, SW620, HT-29, HOP-62, NCI-H23) and non-malignant cells (e.g., PZ-HPV-7, CCD-18Co, MRC5) are seeded in 96-well plates at an appropriate density.

-

Treatment: Cells are treated with increasing doses of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Cell Seeding: Cancer cells are plated at a low density (e.g., 5 x 10³ cells per well) in 6-well plates.

-

Treatment: Cells are treated with vehicle control, or different concentrations of this compound (e.g., 100 nM, 10 µM).

-

Incubation: Cells are allowed to grow for a period of 4 days to form colonies.

-

Fixation and Staining: Colonies are fixed with 1% formaldehyde and stained with 0.05% (w/v) crystal violet solution.

-

Quantification: The number and size of colonies are quantified to assess the long-term proliferative capacity of the cells.

Real-Time PCR (RT-PCR)

-

RNA Extraction: Total RNA is extracted from cells treated with this compound or vehicle for a specified time (e.g., 6 hours).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: The relative expression of target genes (e.g., GCK1, PFK1, PFK2, FASN, SREBP-1c, SCD1) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Western Blotting

-

Protein Extraction: Whole-cell lysates are prepared from cells treated with this compound or vehicle.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, SREBP-1c, SCD1).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

-

Cell Implantation: Human cancer cells (e.g., SW620, DU-145) are subcutaneously injected into immunocompromised mice (e.g., Nu/Nu mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., 60 mg/kg, once daily via intraperitoneal injection) or vehicle control.

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis (e.g., gene expression, immunohistochemistry).

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows related to this compound.

Caption: this compound Mechanism of Action in Cancer Cells.

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a novel and promising therapeutic strategy for a broad range of cancers by targeting their metabolic dependencies. Its unique mechanism of action as an LXR inverse agonist allows for the dual inhibition of glycolysis and lipogenesis, leading to selective cancer cell death and potent anti-tumor efficacy in vivo. The favorable safety profile of this compound further underscores its potential as a standalone or combination therapy in future cancer treatment paradigms. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this innovative approach.

References

SR9243: A Technical Guide to its Function as a Liver X Receptor (LXR) Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are master regulators of lipid and glucose metabolism. Unlike LXR agonists which activate these receptors, this compound binds to LXRs and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes. This unique mechanism of action effectively shuts down key metabolic pathways, such as de novo lipogenesis and aerobic glycolysis (the Warburg effect), which are often dysregulated in various diseases, including cancer and metabolic disorders. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental validation of this compound as an LXR inverse agonist.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which are encoded by separate genes. LXRα is predominantly expressed in the liver, adipose tissue, intestines, and macrophages, while LXRβ is ubiquitously expressed. LXRs play a crucial role in maintaining cholesterol homeostasis by sensing oxysterol levels and regulating the expression of genes involved in cholesterol efflux, transport, and excretion.[1][2][3] Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.[4]

While LXR activation has therapeutic potential for conditions like atherosclerosis, it is also associated with undesirable side effects, most notably hepatic steatosis (fatty liver) due to the upregulation of genes involved in fatty acid synthesis.[5] This has spurred the development of LXR inverse agonists like this compound, which aim to suppress the basal activity of LXRs and repress the expression of lipogenic and glycolytic genes.

This compound: Mechanism of Action as an LXR Inverse Agonist

This compound functions as an LXR inverse agonist by binding to the ligand-binding domain (LBD) of both LXRα and LXRβ. This binding event induces a conformational change in the receptor that promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR). The LXR/RXR heterodimer, now complexed with corepressors, actively represses the transcription of target genes. This is in stark contrast to LXR agonists, which promote the recruitment of coactivator proteins and enhance gene transcription.

The primary consequence of this compound-mediated LXR repression is the downregulation of genes involved in two critical metabolic pathways:

-

De Novo Lipogenesis: this compound significantly suppresses the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). This leads to a reduction in the synthesis of fatty acids and triglycerides.

-

Aerobic Glycolysis (The Warburg Effect): In cancer cells, this compound has been shown to inhibit the Warburg effect by downregulating the expression of several glycolytic enzymes.

By simultaneously inhibiting these two interconnected metabolic pathways, this compound effectively starves cancer cells of the building blocks and energy required for rapid proliferation, leading to apoptosis.

Signaling Pathway Diagram

Caption: LXR signaling pathway and the mechanism of this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data points from published studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC3 | Prostate | ~15-104 | |

| DU-145 | Prostate | ~15-104 | |

| SW620 | Colorectal | ~15-104 | |

| HT29 | Colorectal | ~15-104 | |

| HOP-62 | Lung | ~15-104 | |

| NCI-H23 | Lung | ~15-104 |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Condition | Dosage | Outcome | Reference |

| Mice with SW620, DU-145, LLC xenografts | Cancer | 60 mg/kg, once daily | Inhibition of tumor growth | |

| Diet-induced obese mice | Hepatic Steatosis | Not specified | Suppression of hepatic lipogenesis and inflammation | |

| NASH mouse model (BDL or CCl4 induced) | Nonalcoholic Steatohepatitis | 30 mg/kg, i.p. injection | Reduced hepatic inflammation and fibrosis |

Table 3: Effect of this compound on Gene Expression

| Gene | Pathway | Effect | Cell/Tissue Type | Reference |

| SREBP-1c | Lipogenesis | Downregulation | Cancer cell lines | |

| FASN | Lipogenesis | Downregulation | Cancer cell lines | |

| SCD1 | Lipogenesis | Downregulation | Cancer cell lines | |

| GCK1 | Glycolysis | Downregulation | Cancer cell lines | |

| PFK1/2 | Glycolysis | Downregulation | Cancer cell lines | |

| LDH | Glycolysis | Downregulation | Cancer cell lines | |

| CD68 | Inflammation | Downregulation | Mouse liver (NASH model) | |

| TNF-α | Inflammation | Downregulation | Mouse liver (NASH model) | |

| IL-1β | Inflammation | Downregulation | Mouse liver (NASH model) | |

| IL-6 | Inflammation | Downregulation | Mouse liver (NASH model) |

Key Experimental Protocols

The characterization of this compound as an LXR inverse agonist has relied on a variety of standard and specialized molecular and cellular biology techniques.

LXR Luciferase Reporter Gene Assay

This assay is fundamental to determining the agonist or inverse agonist activity of a compound on LXR.

-

Principle: HEK293 cells are transiently transfected with expression vectors for LXRα or LXRβ, along with a reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene.

-

Methodology:

-

HEK293 cells are plated in 96-well plates.

-

Cells are transfected with the LXR expression vector, the LXRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing GFP) for normalization.

-

After 24 hours, the cells are treated with various concentrations of this compound or a control compound (e.g., DMSO as a negative control, a known LXR agonist as a positive control).

-

Following an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The relative luciferase activity is calculated and normalized to the control. A decrease in basal luciferase activity indicates inverse agonism.

-

-

Data Analysis: IC50 values are determined by plotting the dose-response curve.

Experimental Workflow: LXR Luciferase Reporter Assay

Caption: Workflow for LXR luciferase reporter gene assay.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the effect of this compound on the mRNA levels of LXR target genes.

-

Principle: This technique quantifies the amount of a specific RNA transcript in a sample.

-

Methodology:

-

Cells or tissues are treated with this compound or a vehicle control.

-

Total RNA is extracted and purified.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific to the target genes (e.g., SREBP-1c, FASN, SCD1).

-

The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

The relative expression of the target genes is calculated after normalization to a housekeeping gene (e.g., GAPDH, β-actin).

-

-

Data Analysis: The fold change in gene expression in this compound-treated samples is compared to the control.

Western Blotting

Western blotting is employed to assess the impact of this compound on the protein levels of LXR target genes.

-

Principle: This technique detects specific proteins in a sample.

-

Methodology:

-

Cells or tissues are treated with this compound or a vehicle control.

-

Proteins are extracted and their concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., FASN, SREBP-1c).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-cancer efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.

-

Methodology:

-

A specific number of cancer cells (e.g., SW620, DU-145) are subcutaneously injected into nude mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily administration of this compound (e.g., 60 mg/kg via intraperitoneal injection), while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).

-

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor sizes between the treated and control groups.

Therapeutic Potential and Future Directions

The ability of this compound to potently suppress lipogenesis and glycolysis without causing the adverse effects associated with LXR agonists makes it a promising therapeutic candidate for several diseases.

-

Oncology: By targeting the metabolic reprogramming that is a hallmark of cancer, this compound has demonstrated broad anti-tumor activity in preclinical models of various cancers, including those of the lung, prostate, and colon. It has also been shown to induce apoptosis in tumor cells without significant toxicity to normal cells.

-

Metabolic Diseases: this compound has shown efficacy in animal models of nonalcoholic steatohepatitis (NASH) by reducing liver inflammation and fibrosis. Its ability to suppress hepatic steatosis suggests potential for treating other metabolic disorders associated with lipid accumulation.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Clinical trials will be necessary to evaluate its safety and efficacy in humans. The development of next-generation LXR inverse agonists with improved pharmacokinetic and pharmacodynamic properties is also an active area of research.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that functions as a potent and selective LXR inverse agonist. By recruiting corepressors to LXR, it effectively downregulates the transcription of genes involved in de novo lipogenesis and glycolysis. This dual mechanism of action provides a strong rationale for its investigation in the treatment of cancer and metabolic diseases. The data summarized in this guide highlight the significant preclinical evidence supporting the continued development of this compound and other LXR inverse agonists.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

SR9243: A Technical Guide to its Role in Regulating the Warburg Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a distinct metabolic phenotype characterized by a heightened reliance on aerobic glycolysis, a phenomenon termed the Warburg effect. This metabolic reprogramming is a critical enabler of tumor growth and proliferation, making it a prime target for therapeutic intervention. SR9243, a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR), has emerged as a promising agent that effectively targets the Warburg effect. By modulating LXR activity, this compound orchestrates a comprehensive downregulation of the transcriptional machinery responsible for glycolysis and lipogenesis, leading to a metabolic shift that is detrimental to cancer cell survival while sparing non-malignant cells. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: The Warburg Effect and the Therapeutic Promise of this compound

The Warburg effect describes the observation that cancer cells preferentially metabolize glucose through glycolysis, even in the presence of ample oxygen, rather than utilizing the more energy-efficient pathway of oxidative phosphorylation. This metabolic shift provides cancer cells with a rapid means of ATP production and, crucially, funnels glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1][2][3]

Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are key transcriptional regulators of cellular metabolism, including both glycolysis and lipogenesis.[4] In cancer, the LXR signaling pathway is often hijacked to support the metabolic demands of tumorigenesis. This compound is a synthetic small molecule that functions as an LXR inverse agonist.[4] Unlike LXR agonists, which activate the receptor, this compound binds to LXR and promotes the recruitment of co-repressor proteins, leading to the transcriptional repression of LXR target genes. This targeted suppression of LXR activity effectively dismantles the metabolic framework that sustains the Warburg effect and de novo lipogenesis in cancer cells, inducing apoptosis and inhibiting tumor growth.

Mechanism of Action: this compound as an LXR Inverse Agonist

This compound exerts its anti-cancer effects by directly engaging with LXRα and LXRβ. Its binding to the LXR ligand-binding domain induces a conformational change that facilitates the recruitment of transcriptional co-repressor complexes. This action actively represses the basal transcription of LXR target genes, many of which are pivotal for the Warburg effect and lipogenesis.

The downstream consequences of this compound-mediated LXR inverse agonism include:

-

Downregulation of Glycolytic Gene Expression: this compound significantly reduces the expression of key glycolytic enzymes, including Hexokinase 2 (HK2), 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), and Lactate Dehydrogenase A (LDHA).

-

Inhibition of Lipogenesis: this compound also suppresses the expression of critical lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).

-

Induction of Apoptosis: By crippling these two fundamental metabolic pathways, this compound creates a metabolic crisis within cancer cells, leading to the induction of apoptosis.

A key advantage of this compound is its selective toxicity towards cancer cells, with minimal impact on the viability of non-malignant cells. This selectivity is attributed to the heightened dependence of cancer cells on the Warburg effect and de novo lipogenesis for their survival and proliferation.

Quantitative Data on the Efficacy of this compound

The anti-neoplastic activity of this compound has been quantified across various cancer cell lines and preclinical models. The following tables summarize key findings demonstrating its potent and selective effects on cancer cell metabolism and viability.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SW620 | Colon | 40 |

| HT-29 | Colon | 104 |

| DU-145 | Prostate | 15 |

| PC-3 | Prostate | 61 |

| NCI-H23 | Lung | 72 |

| HOP-62 | Lung | 26 |

Table 2: Effect of this compound on Glycolytic Metabolism in Cancer Cells

| Parameter | Cell Line(s) | Treatment | Observation |

| Extracellular Acidification Rate (ECAR) | Various cancer cell lines | This compound | Significant reduction to levels comparable to non-malignant cells. |

| Lactate Production | HOP-62 | This compound (24 hr) | Significant reduction. |

| Pyruvate Levels | HOP-62 | This compound (24 hr) | Significant reduction. |

Table 3: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model

| Treatment Group | Tumor Growth | Apoptotic Cells (TUNEL assay) |

| Vehicle | Uninhibited | Baseline |

| This compound | Substantially reduced in a dose-dependent manner | Significantly increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in regulating the Warburg effect.

Seahorse XF Glycolysis Stress Test

This assay measures the key parameters of glycolytic flux: glycolysis, glycolytic capacity, and glycolytic reserve, by monitoring the extracellular acidification rate (ECAR).

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XF Pro)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (e.g., DMEM, supplemented with 2 mM L-glutamine)

-

Glucose (10 mM final concentration)

-

Oligomycin (1 µM final concentration)

-

2-Deoxyglucose (2-DG) (50 mM final concentration)

-

Cancer cells of interest

-

This compound

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well) and allow them to adhere overnight in a standard CO2 incubator.

-

This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6-24 hours).

-

Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: One hour before the assay, remove the culture medium from the cells, wash once with the prepared Seahorse assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.

-

Sensor Cartridge Hydration and Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. On the day of the assay, load the cartridge with the compounds for injection (Glucose, Oligomycin, and 2-DG) and calibrate the Seahorse XF Analyzer.

-

Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal ECAR, and then sequentially inject glucose, oligomycin, and 2-DG, measuring the ECAR after each injection.

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of glycolytic function.

Glucose Uptake Assay using 2-NBDG

This flow cytometry-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess glucose transport into cells.

Materials:

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

-

Cancer cells of interest

-

This compound

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with this compound or vehicle for the chosen time.

-

Cell Harvest: Harvest the cells using trypsin and wash once with PBS.

-

Glucose Starvation: Resuspend the cells in glucose-free medium and incubate for 30-60 minutes to normalize glucose uptake rates.

-

2-NBDG Incubation: Incubate the cells with 100 µM 2-NBDG in glucose-free medium for 30 minutes at 37°C in the dark. Include a negative control of cells without 2-NBDG.

-

Washing: Stop the uptake by adding ice-cold PBS and wash the cells twice with cold PBS to remove extracellular 2-NBDG.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and analyze the fluorescence intensity on a flow cytometer using the appropriate laser and filter settings (e.g., excitation at 488 nm and emission at ~530 nm).

Lactate Production Assay (Colorimetric)

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.

Materials:

-

Colorimetric lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)

-

96-well microplate

-

Microplate reader

-

Cell culture medium

-

Cancer cells of interest

-

This compound

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle for the desired duration.

-

Sample Collection: Collect the cell culture supernatant. If the cells are to be lysed for intracellular lactate measurement, wash the cells with cold PBS and lyse them according to the kit's instructions.

-

Standard Curve Preparation: Prepare a series of lactate standards according to the assay kit's protocol.

-

Reaction Setup: Add the collected supernatant or cell lysate and the lactate standards to a new 96-well plate.

-

Reagent Addition: Add the reaction mix provided in the kit to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 450 nm or 570 nm) using a microplate reader.

-

Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Glycolytic Enzymes

This technique is used to detect and quantify the protein expression levels of key glycolytic enzymes.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against glycolytic enzymes (e.g., HK2, PFKFB3, LDHA) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound or vehicle, then lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by this compound.

Caption: this compound Mechanism of Action as an LXR Inverse Agonist.

Caption: this compound's Inhibition of the Glycolytic Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a novel and promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer. By acting as an LXR inverse agonist, it effectively dismantles the transcriptional framework that supports the Warburg effect and de novo lipogenesis, two metabolic hallmarks of cancer. The data presented in this guide underscore the potent and selective anti-cancer activity of this compound. The detailed experimental protocols provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other modulators of cancer metabolism. The continued exploration of LXR inverse agonism as a therapeutic modality holds significant promise for the development of new and effective cancer treatments.

References

- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

The LXR Inverse Agonist SR9243: A Dual Inhibitor of Lipogenesis and Glycolysis in Cancer Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant cells display profound metabolic reprogramming, characterized by an increased reliance on aerobic glycolysis (the Warburg effect) and de novo lipogenesis to support rapid proliferation and survival. The Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis and lipid metabolism, have emerged as critical regulators of these oncogenic metabolic pathways. SR9243 is a potent and selective LXR inverse agonist that effectively suppresses the basal transcriptional activity of both LXRα and LXRβ. By inducing the recruitment of corepressor complexes to LXR target genes, this compound coordinately downregulates the expression of key enzymes involved in glycolysis and lipogenesis. This dual inhibition disrupts the metabolic engine of cancer cells, leading to significant anti-tumor activity in a broad range of preclinical cancer models. Notably, this compound exhibits selective cytotoxicity towards cancer cells while sparing non-malignant cells and has demonstrated in vivo efficacy without inducing common toxicities such as weight loss, hepatotoxicity, or inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer metabolism, and detailed experimental protocols for its investigation.

Introduction

Cancer cell metabolism is a hallmark of malignancy, characterized by a fundamental shift in nutrient utilization to fuel anabolic growth and proliferation. Two interconnected pathways, aerobic glycolysis and de novo lipogenesis, are central to this metabolic reprogramming. The Warburg effect describes the phenomenon whereby cancer cells preferentially metabolize glucose through glycolysis, even in the presence of ample oxygen, to generate ATP and biosynthetic precursors. Concurrently, many cancers exhibit elevated rates of de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, to provide building blocks for membranes and signaling molecules.

The Liver X Receptors (LXRα and LXRβ) are ligand-activated transcription factors that are master regulators of lipid metabolism. While LXR agonists have been explored for their anti-cancer properties, their clinical utility has been hampered by side effects such as hepatic steatosis. This compound represents a novel therapeutic strategy by acting as an LXR inverse agonist. Instead of activating LXR, this compound stabilizes a conformation that promotes the recruitment of corepressors, leading to the potent suppression of LXR target gene expression below basal levels. This mechanism allows for the simultaneous inhibition of both glycolysis and lipogenesis, striking at the metabolic heart of cancer cells.

Mechanism of Action of this compound

This compound functions by directly binding to LXRα and LXRβ, inducing a conformational change that facilitates the recruitment of nuclear receptor corepressors (NCoR) and silencing mediator for retinoid and thyroid-hormone receptors (SMRT). This corepressor complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, actively repressing their transcription.

The key downstream targets of this compound-mediated LXR repression include a suite of genes critical for lipogenesis and glycolysis:

-

Lipogenesis:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenic gene expression.

-

Fatty Acid Synthase (FASN): A key enzyme in the synthesis of palmitate.

-

Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the synthesis of monounsaturated fatty acids.

-

-

Glycolysis:

-

Glucokinase (GCK)

-

Phosphofructokinase 1 and 2 (PFK1, PFK2)

-

Lactate Dehydrogenase (LDH)

-

By downregulating these genes, this compound effectively shuts down the production of essential lipids and curtails the high glycolytic flux characteristic of cancer cells, leading to energy crisis and apoptosis.

Data Presentation: Quantitative Effects of this compound

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic effects across a range of human cancer cell lines, with notable selectivity for malignant cells over non-malignant counterparts.[1]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| PC3 | Prostate | ~104 |

| DU-145 | Prostate | ~15 |

| SW620 | Colorectal | ~50 |

| HT29 | Colorectal | ~80 |

| HOP-62 | Lung | ~25 |

| NCI-H23 | Lung | ~20 |

| Table 1: Half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines as determined by MTT assay.[1] |

In Vivo Anti-Tumor Efficacy

In xenograft models, this compound significantly inhibits tumor growth in a dose-dependent manner without causing significant weight loss in the animals.[1]

| Cancer Model | Treatment | Dosage | Tumor Volume Reduction vs. Vehicle |

| SW620 (Colon) | This compound | 30 mg/kg | Significant |

| SW620 (Colon) | This compound | 60 mg/kg | Substantial |

| DU-145 (Prostate) | This compound | 60 mg/kg | Potent |

| LLC1 (Lung) | This compound | 60 mg/kg | Profound |

| Table 2: Summary of in vivo anti-tumor efficacy of this compound in various xenograft models.[1] |

Impact on Gene Expression and Metabolism

This compound treatment leads to a marked reduction in the expression of key lipogenic and glycolytic genes in cancer cells and tumors.[1] This is accompanied by a significant decrease in the intracellular levels of corresponding metabolites.

| Gene | Cancer Cell Line / Tumor Model | Fold Change in Expression (this compound vs. Vehicle) |

| SREBP-1c | SW620, DU-145, LLC1 | Significantly Decreased |

| FASN | SW620, DU-145, LLC1 | Significantly Decreased |

| SCD1 | SW620, DU-145 | Significantly Decreased |

| GCK1 | SW620 | Significantly Decreased |

| PFK1 | SW620 | Significantly Decreased |

| PFK2 | SW620, LLC1 | Significantly Decreased |

| Table 3: Effect of this compound on the expression of key metabolic genes. |

| Metabolite | Cancer Cell Line | Fold Change in Levels (this compound vs. Vehicle) |

| Pyruvate | HOP-62, PC3 | Significantly Decreased |

| Lactate | HOP-62, PC3 | Significantly Decreased |

| Hexose Phosphates | PC3, HOP-62 | Significantly Decreased |

| Palmitoleate | SW620, HOP-62 | Significantly Decreased |

| Myristoleate | SW620, HOP-62 | Significantly Decreased |

| Table 4: Effect of this compound on intracellular metabolite levels. |

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed studies investigating this compound and are provided as a guide for researchers. Optimization may be required for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 72-96 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a xenograft model.

-

Cell Preparation: Culture the desired cancer cell line (e.g., SW620, DU-145) to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Prepare this compound in a vehicle solution (e.g., 10% DMSO, 10% Tween-80, 80% water). Administer this compound (e.g., 30 or 60 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

-

Endpoint and Analysis: At the end of the study (typically 21-28 days), euthanize the mice and excise the tumors. Tumors can be processed for gene expression analysis (qRT-PCR), metabolite analysis (GC/MS), and apoptosis assays (TUNEL).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the relative expression of target genes.

-

RNA Extraction: Extract total RNA from this compound-treated and control cells or tumor tissue using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., FASN, SREBP1C, SCD1, GCK, PFKFB2) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Note: Specific primer sequences should be designed or obtained from published literature and validated for specificity and efficiency.

Seahorse XF Extracellular Flux Analysis

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.

-

Treatment: Treat cells with this compound or vehicle for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.

-

Drug Loading: Load the injector ports of the Seahorse sensor cartridge with modulators of mitochondrial function:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Seahorse Assay: Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

Note: Optimal concentrations of oligomycin and FCCP are cell-type dependent and should be determined empirically through titration experiments.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to investigate the interaction of proteins with specific DNA regions.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., LXRα or LXRβ) overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the precipitated DNA by qPCR using primers flanking the putative binding sites (LXREs) in the promoter regions of target genes.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells. Its unique mechanism as an LXR inverse agonist allows for the dual inhibition of glycolysis and lipogenesis, two pathways essential for tumor growth and survival. The preclinical data demonstrate potent and selective anti-tumor activity with a favorable safety profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other LXR-modulating compounds in the field of cancer metabolism. Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in combination with other anti-cancer therapies.

References

Beyond the Liver X Receptor: An In-depth Technical Guide to the Molecular Targets of SR9243

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9243 is a potent synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating lipid metabolism, inflammation, and cholesterol homeostasis.[1][2][3] While its on-target activity through LXR is well-documented and forms the basis of its therapeutic potential in oncology and metabolic diseases, a comprehensive understanding of its molecular interactions beyond LXR is crucial for a complete assessment of its mechanism of action and safety profile. This technical guide delves into the known molecular targets and signaling pathways modulated by this compound, with a specific focus on those extending beyond its primary interaction with LXR. The available evidence strongly suggests that the most significant non-LXR effects of this compound are downstream consequences of its potent LXR antagonism, rather than direct off-target binding events.

Core Molecular Target Beyond LXR: The AMPK/mTOR/HIF-1α Signaling Axis

The most consistently reported molecular pathway affected by this compound, independent of a direct binding interaction, is the AMP-activated protein kinase (AMPK) signaling cascade. This compound has been shown to indirectly activate AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of events that are fundamental to the anti-cancer and anti-inflammatory effects of this compound.

Quantitative Data on this compound Biological Activity

While direct binding affinities of this compound to non-LXR targets are not currently available in the public domain, the following table summarizes the quantitative data on its biological effects in various cancer cell lines, which are a consequence of its downstream signaling modulation.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| PC3 | Prostate | IC₅₀ | ~15 nM | [2][4] |

| DU-145 | Prostate | IC₅₀ | ~104 nM | |

| SW620 | Colorectal | IC₅₀ | Not specified | |

| HT29 | Colorectal | IC₅₀ | Not specified | |

| HOP-62 | Lung | IC₅₀ | Not specified | |

| NCI-H23 | Lung | IC₅₀ | Not specified |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway modulated by this compound, leading to the inhibition of glycolysis and lipogenesis.

Caption: this compound signaling cascade beyond LXR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular targets of this compound beyond LXR.

Western Blot for AMPK and mTOR Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of AMPK and mTOR in cultured cells.

Materials:

-

RAW264.7 macrophages or other relevant cell line

-

This compound

-

LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 macrophage polarization (optional)

-

Phospho-AMPKα (Thr172) antibody

-

Total AMPKα antibody

-

Phospho-mTOR (Ser2448) antibody

-

Total mTOR antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time period (e.g., 6 hours). For macrophage studies, co-stimulation with LPS/IFN-γ may be performed.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.

-

Quantitative Real-Time PCR (qRT-PCR) for Glycolytic and Lipogenic Gene Expression

Objective: To measure the effect of this compound on the mRNA expression of key glycolytic and lipogenic enzymes.

Materials:

-

Treated cells (as described in the Western Blot protocol)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., LDH-A, HK2, G6PD, GLUT1, HIF-1α, FASN, SREBP-1c, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.

-

Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

-

Immunofluorescence for FASN Expression

Objective: To visualize the effect of this compound on the protein expression and subcellular localization of Fatty Acid Synthase (FASN).

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against FASN

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a culture plate. Treat with this compound as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary FASN antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Logical Workflow Diagram

The following diagram outlines the logical workflow for investigating the non-LXR molecular targets of this compound.

Caption: Workflow for identifying non-LXR targets of this compound.

Conclusion

References

- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of SR9243 on Gene Expression Downstream of the Liver X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. As an inverse agonist, this compound actively represses the basal constitutive activity of LXRs, leading to a significant downregulation of their target genes. This technical guide provides an in-depth overview of the effects of this compound on gene expression downstream of LXR, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: LXR Inverse Agonism

Unlike neutral antagonists that simply block the binding of agonists, inverse agonists like this compound bind to LXR and promote the recruitment of corepressor proteins to the LXR-DNA complex. This action actively silences the transcription of LXR target genes, reducing their expression below basal levels.[1]

Data Presentation: Quantitative Effects of this compound on LXR Target Gene Expression

The following tables summarize the quantitative data on the impact of this compound on the expression of key LXR target genes across various human cancer cell lines. Data is primarily derived from quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and luciferase reporter assays.

Table 1: Effect of this compound on Lipogenic Gene Expression

| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change vs. Vehicle | Reference |

| FASN | SW620 (Colon) | 10 µM | 6 hours | ~0.2 | [1] |

| HOP-62 (Lung) | 10 µM | 6 hours | ~0.3 | [1] | |

| DU-145 (Prostate) | 10 µM | 6 hours | ~0.1 | [1] | |

| 786-O (Renal) | 0.1 µM | 48 hours | Significant Downregulation | [2] | |

| ACHN (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||

| SREBP-1c | SW620 (Colon) | 10 µM | 6 hours | ~0.4 | |

| HOP-62 (Lung) | 10 µM | 6 hours | ~0.5 | ||

| DU-145 (Prostate) | 10 µM | 6 hours | ~0.2 | ||

| 786-O (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||

| ACHN (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||

| SCD1 | SW620 (Colon) | 10 µM | 6 hours | ~0.3 | |

| HOP-62 (Lung) | 10 µM | 6 hours | ~0.4 | ||

| DU-145 (Prostate) | 10 µM | 6 hours | ~0.1 | ||

| 786-O (Renal) | 0.1 µM | 48 hours | Significant Downregulation | ||

| ACHN (Renal) | 0.1 µM | 48 hours | Significant Downregulation |

Table 2: Effect of this compound on Glycolytic Gene Expression

| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change vs. Vehicle | Reference |

| GCK1 | SW620 (Colon) | 10 µM | 6 hours | ~0.6 | |

| HOP-62 (Lung) | 10 µM | 6 hours | ~0.5 | ||

| PFK1 | SW620 (Colon) | 10 µM | 6 hours | ~0.7 | |

| HOP-62 (Lung) | 10 µM | 6 hours | ~0.6 | ||

| PFK2 | SW620 (Colon) | 10 µM | 6 hours | ~0.5 | |

| HOP-62 (Lung) | 10 µM | 6 hours | ~0.4 |

Table 3: Effect of this compound on Cholesterol Transport Gene Expression

| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change vs. Vehicle | Reference |

| ABCA1 | Non-malignant and Malignant Cell Lines | Not Specified | Not Specified | Reduced Expression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on LXR downstream gene expression.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., SW620, HOP-62, DU-145, 786-O, ACHN) and non-malignant cell lines are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing this compound or vehicle control, and the cells are incubated for the specified duration.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cultured cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: The qPCR reaction is performed using a qPCR instrument (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based qPCR master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and the master mix.

-

Primer Sequences: Primers for human FASN, SREBP-1c, SCD1, GCK1, PFK1, PFK2, ABCA1, and a housekeeping gene (e.g., GAPDH, ACTB) are designed using appropriate software or obtained from published literature.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Luciferase Reporter Assay

-

Plasmids:

-

An LXR expression vector (LXRα or LXRβ).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with LXR response elements (LXREs) or a specific gene promoter (e.g., FASN promoter).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection: Cells (e.g., HEK293T) are seeded in 96-well plates and co-transfected with the LXR expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After transfection, the cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 6-24 hours).

-

Luciferase Activity Measurement: The activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as a percentage of the activity of the vehicle-treated control.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., FASN, SREBP-1c, SCD1, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of the target protein is normalized to the loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

SR9243's Therapeutic Potential in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Current therapeutic strategies, while effective for many, leave a subset of patients with unmet medical needs. This document explores the preclinical evidence for SR9243, a Liver X Receptor (LXR) inverse agonist, as a potential novel therapeutic agent for RA. The core mechanism of this compound in the context of RA appears to be the modulation of macrophage metabolism, leading to a reduction in pro-inflammatory M1 macrophage polarization and function. Furthermore, evidence suggests that related nuclear receptor modulation may impact other key pathological processes in RA, including Th17 cell differentiation and osteoclastogenesis. This technical guide consolidates the available preclinical data, details experimental methodologies, and visualizes the key signaling pathways to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: Targeting Macrophage Metabolism

The primary mechanism by which this compound is proposed to ameliorate rheumatoid arthritis is through its action as a Liver X Receptor (LXR) inverse agonist, which leads to the modulation of macrophage metabolism and a subsequent reduction in inflammation.[1][2] In the inflammatory milieu of the RA synovium, macrophages differentiate into a pro-inflammatory M1 phenotype, which is heavily reliant on glycolysis for energy and the production of inflammatory mediators.[1]

This compound has been shown to disrupt the Warburg effect in M1 macrophages.[2] This is achieved through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[1] The inhibition of mTOR leads to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for glycolytic enzymes. This cascade of events results in decreased expression of key glycolytic enzymes, including hexokinase 2 (HK2), lactate dehydrogenase A (LDH-A), and glucose transporter 1 (GLUT1), thereby suppressing the glycolytic metabolism that fuels M1 macrophage polarization and pro-inflammatory cytokine production.

Signaling Pathway: this compound in Macrophages

Caption: this compound's mechanism in macrophages.

Preclinical Efficacy of this compound in a Rodent Model of Rheumatoid Arthritis

The therapeutic potential of this compound has been evaluated in a rat model of adjuvant-induced arthritis (AIA), a commonly used preclinical model that shares pathological features with human rheumatoid arthritis.

In Vivo Experimental Data

| Parameter | Control (AIA) | This compound (15 mg/kg/day) | This compound (30 mg/kg/day) | Methotrexate (7.6 mg/kg/week) |

| Arthritis Score | Markedly elevated | Significantly reduced | More significantly reduced | Significantly reduced |

| Hind Paw Thickness | Markedly increased | Significantly reduced | More significantly reduced | Significantly reduced |

| Plasma IL-1β | Elevated | Significantly decreased | Significantly decreased | - |

| Plasma TNF-α | Elevated | Significantly decreased | Significantly decreased | - |

| Joint IL-1β mRNA | Elevated | Significantly decreased | Significantly decreased | - |

| Joint TNF-α mRNA | Elevated | Significantly decreased | Significantly decreased | - |

| Histology | Severe inflammation, synovial hyperplasia, bone erosion | Reduced inflammation, synovial hyperplasia, and bone erosion | Markedly reduced inflammation, synovial hyperplasia, and bone erosion | Reduced inflammation, synovial hyperplasia, and bone erosion |

Data summarized from Zheng, D.C. et al. (2024).

In Vivo Experimental Workflow

Caption: In vivo experimental workflow for this compound testing.

In Vitro Effects of this compound on Macrophage Polarization

To further elucidate the mechanism of action, the direct effects of this compound on macrophage polarization were assessed in vitro using the RAW264.7 macrophage cell line stimulated with LPS and IFN-γ to induce an M1 phenotype.

In Vitro Experimental Data

| This compound Concentration | Percentage of F4/80+ CD86+ (M1) Macrophages |

| 0 µM (LPS/IFN-γ only) | 29.36% ± 1.615% |

| 5 µM | 27.23% ± 0.306% |

| 10 µM | 17.82% ± 1.387% |

| 20 µM | 14.22% ± 1.678% |

Data from Zheng, D.C. et al. (2024).

Broader Immunomodulatory Potential: Effects on Th17 Cells and Osteoclastogenesis

While the primary focus of existing research on this compound in RA has been on macrophages, the broader family of nuclear receptors to which LXR and REV-ERBs belong suggests potential effects on other key cell types in RA pathogenesis.

Th17 Cell Differentiation

Th17 cells are a critical subset of T helper cells that produce IL-17 and are key drivers of inflammation and joint destruction in RA. While one study reported that this compound did not affect Th17 differentiation, other studies on REV-ERB agonists, such as SR9009, have shown that activation of REV-ERB can suppress Th17 cell differentiation. This suggests a potential, yet to be fully explored, avenue for the immunomodulatory effects of this compound.

Signaling Pathway: REV-ERB and Th17 Differentiation

Caption: REV-ERB's role in Th17 differentiation.

Osteoclastogenesis

Bone erosion in RA is mediated by osteoclasts, specialized cells that resorb bone tissue. Studies on REV-ERB agonists have demonstrated that activation of REV-ERBα can inhibit RANKL-induced osteoclast differentiation and bone resorption. This is a significant finding, as it suggests that this compound, through its potential modulation of REV-ERB pathways, could not only reduce inflammation but also directly protect against the joint destruction characteristic of RA.

Logical Relationship: REV-ERB and Osteoclastogenesis

Caption: REV-ERB's impact on osteoclastogenesis.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound in the treatment of rheumatoid arthritis. The development of this compound for RA appears to be in the preclinical phase.

Detailed Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

-

Animals: Male Sprague-Dawley or Lewis rats (6-12 weeks old) are commonly used susceptible strains.

-

Adjuvant Preparation: Complete Freund's Adjuvant (CFA) is prepared by suspending heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil, typically at a concentration of 3.5-10 mg/mL. The suspension must be thoroughly emulsified before injection.

-

Induction: A single intradermal injection of 100 µL of the CFA emulsion is administered at the base of the tail. This route allows for the assessment of arthritis in all four paws.

-

Disease Assessment: The onset of arthritis is typically observed around day 9-12 post-injection. Disease severity is monitored every 2-3 days by a clinical scoring system based on erythema and swelling of the paws. Paw volume or thickness can be measured using a plethysmometer or calipers.

-

Treatment Paradigm:

-

Prophylactic: Treatment is initiated on the day of or shortly after AIA induction.

-

Therapeutic: Treatment is initiated after the onset of clinical signs of arthritis.

-

-

Endpoint Analysis: At the termination of the study (e.g., day 27-28), samples are collected for analysis. This includes blood for cytokine and biomarker analysis (ELISA), joint tissue for histology (H&E staining for inflammation, synovial hyperplasia, and bone/cartilage erosion) and gene expression analysis (qPCR), and paws for radiographic or micro-CT imaging to assess bone erosion.

In Vitro Macrophage Polarization and Flow Cytometry

-

Cell Culture: The murine macrophage cell line RAW264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS).

-

M1 Polarization: To induce M1 polarization, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for a specified period (e.g., 24 hours).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations (e.g., 5, 10, 20 µM) at the time of M1 stimulation.

-

Flow Cytometry Analysis:

-